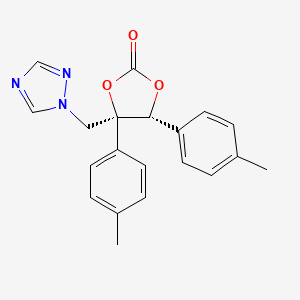

1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

Beschreibung

This compound is a chiral 1,3-dioxolan-2-one derivative featuring a 1,2,4-triazole moiety and two 4-methylphenyl substituents at positions 4 and 5 of the dioxolane ring. Its stereochemistry, (4S,5R), is critical for its biological activity, as enantiomeric configurations often influence binding affinity to target enzymes . The compound is structurally related to triazole-class antifungals (e.g., itraconazole, posaconazole) but differs in its aryl substituents and stereochemical arrangement. It is associated with agrochemical applications, particularly as a fungicide, as inferred from its structural similarity to difenoconazole (苯醚甲环唑) .

Eigenschaften

CAS-Nummer |

107659-77-8 |

|---|---|

Molekularformel |

C20H19N3O3 |

Molekulargewicht |

349.4 g/mol |

IUPAC-Name |

(4S,5R)-4,5-bis(4-methylphenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |

InChI |

InChI=1S/C20H19N3O3/c1-14-3-7-16(8-4-14)18-20(26-19(24)25-18,11-23-13-21-12-22-23)17-9-5-15(2)6-10-17/h3-10,12-13,18H,11H2,1-2H3/t18-,20-/m1/s1 |

InChI-Schlüssel |

SZECVRQNFDXUCS-UYAOXDASSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)C |

Kanonische SMILES |

CC1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the 1,3-Dioxolan-2-one Core

The 1,3-dioxolan-2-one ring is a cyclic carbonate structure that can be synthesized by:

- Cyclization of vicinal diols with carbonylating agents such as phosgene, triphosgene, or carbonyl diimidazole under controlled conditions.

- Alternatively, reaction of 1,2-diols with dialkyl carbonates under basic catalysis can yield the cyclic carbonate ring.

For this compound, the starting diol is typically a chiral 4,5-disubstituted diol bearing the 4-methylphenyl groups, ensuring the stereochemistry is set early in the synthesis.

Attachment of the 1,2,4-Triazol-1-ylmethyl Group

- The 1,2,4-triazole moiety is introduced via alkylation of the dioxolanone intermediate at the 4-position with a suitable triazolylmethyl halide or via nucleophilic substitution .

- This step often involves the use of 1H-1,2,4-triazole derivatives and a methylene linker, typically introduced by reaction with formaldehyde or chloromethyl derivatives of triazole under basic or neutral conditions.

- The reaction conditions must be optimized to prevent decomposition of the triazole ring and to maintain stereochemical integrity.

Stereochemical Control and Purification

- The stereochemistry (4S,5R) is critical and is maintained by starting from enantiomerically pure diols and by conducting reactions under mild conditions to avoid racemization.

- Purification is typically achieved by chromatographic techniques such as preparative HPLC or recrystallization.

- Characterization of stereochemistry is confirmed by NMR spectroscopy (1H, 13C), chiral HPLC, and possibly X-ray crystallography .

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of chiral diol | Asymmetric dihydroxylation or enantioselective addition of 4-methylphenyl derivatives | Formation of (4S,5R)-4,5-bis(4-methylphenyl) diol |

| 2 | Cyclization to cyclic carbonate | Reaction with phosgene, triphosgene, or dialkyl carbonate under controlled temperature and inert atmosphere | Formation of 1,3-dioxolan-2-one ring with stereochemistry preserved |

| 3 | Alkylation with triazolylmethyl | Reaction with 1H-1,2,4-triazole methylene halide or formaldehyde/triazole mixture under basic conditions | Introduction of 1,2,4-triazol-1-ylmethyl substituent |

| 4 | Purification and stereochemical confirmation | Chromatography, recrystallization, NMR, chiral HPLC, X-ray crystallography | Isolation of pure (4S,5R) isomer with full characterization |

Research Findings and Notes

- The synthesis requires strict control of reaction conditions such as temperature, atmosphere (often inert gas), and solvent choice to prevent side reactions and degradation of sensitive groups like the triazole ring.

- The multistep nature of the synthesis means yields can vary, and optimization of each step is crucial for overall efficiency.

- Similar compounds with 1,2,4-triazole and dioxolane moieties have been synthesized using Mannich-type reactions and alkylation strategies , which may be adapted for this compound.

- The compound’s biological activity potential is linked to the triazole moiety, which is known for antimicrobial and enzyme inhibition properties, making the synthesis relevant for medicinal chemistry research.

- Analytical techniques such as elemental analysis, IR, NMR, and mass spectrometry are essential for confirming the structure and purity of the final product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenzielle biologische Aktivität hin untersucht, einschließlich antimikrobieller und antifungizider Eigenschaften.

Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, z. B. bei der Entwicklung neuer Medikamente.

Industrie: Bei der Produktion von Spezialchemikalien und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann der Triazolteil mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer biologischer Prozesse führt. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem Ziel ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antifungal Activity : The compound contains a triazole moiety, which is known for its antifungal properties. Research has indicated that derivatives of triazoles exhibit potent activity against various fungal pathogens. The specific structure of this compound enhances its interaction with fungal enzymes involved in sterol biosynthesis .

- Antitumor Properties : Studies have suggested that compounds with dioxolane structures can exhibit antitumor activity. The incorporation of the triazole ring may contribute to this effect by interfering with cell division and inducing apoptosis in cancer cells .

- Pharmaceutical Formulations : Due to its unique chemical structure, this compound can be utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to form stable complexes with metal ions could also be explored for drug delivery systems .

Agricultural Applications

- Pesticide Development : The compound's structure suggests potential use in developing new pesticides or fungicides. The triazole group is particularly effective in inhibiting fungal growth, making it a candidate for agricultural applications aimed at protecting crops from fungal diseases .

- Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator due to its ability to influence hormonal pathways in plants. This could lead to enhanced growth rates and improved yield in various crops .

Material Science Applications

- Polymer Chemistry : The dioxolane structure can be utilized in the synthesis of polyesters and other polymers through ring-opening polymerization techniques. Such polymers may exhibit desirable properties such as biodegradability and thermal stability .

- Coatings and Adhesives : The compound's chemical stability and reactivity make it suitable for use in coatings and adhesives that require durable and long-lasting properties. Its incorporation into formulations can enhance adhesion strength and resistance to environmental factors .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of triazole derivatives showed that compounds similar to 1,3-Dioxolan-2-one exhibited significant inhibition against Candida species. The mechanism was attributed to the disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Case Study 2: Agricultural Application

Research on a related triazole compound demonstrated effective control over powdery mildew in crops such as wheat and barley. This study highlighted the potential of dioxolane derivatives in integrated pest management strategies.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazole moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Core Structural Features

The compound shares a 1,3-dioxolan-2-one backbone with triazole antifungals but substitutes chlorine or fluorine atoms with methyl groups on the aryl rings. Key comparisons include:

Biologische Aktivität

1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a dioxolane ring and triazole moiety, which are known to contribute to various pharmacological properties. The focus of this article is to explore its biological activity based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 349.14 g/mol

- IUPAC Name : 1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)

The structural characteristics of this compound suggest potential interactions with biological macromolecules due to the presence of functional groups conducive to hydrogen bonding and π-π interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3-dioxolanes possess significant antimicrobial properties. A study synthesized a series of 1,3-dioxolanes and evaluated their antibacterial and antifungal activities:

- Antibacterial Activity : The synthesized compounds exhibited varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably:

- Antifungal Activity : The antifungal screening indicated that most compounds displayed significant activity against Candida albicans. All tested compounds except one showed promising antifungal effects .

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | S. aureus | 625 | Excellent |

| Compound B | E. faecalis | 625 | Excellent |

| Compound C | C. albicans | - | Significant |

The mechanism by which these compounds exert their biological effects is likely multifaceted:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to inhibit the synthesis of bacterial cell walls.

- Disruption of Membrane Integrity : Some derivatives may disrupt the integrity of fungal cell membranes, leading to cell death.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Synthesis and Testing : A study published in Molecules synthesized various enantiomerically pure dioxolanes and tested them for antibacterial and antifungal properties. The results indicated that modifications in the structure significantly influenced their biological activity .

- Comparative Analysis : In another study focusing on triazole derivatives similar to the compound , researchers found that modifications at specific positions on the triazole ring enhanced antifungal activity against resistant strains of fungi .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (4S,5R)-4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one?

- Methodology : Use stereoselective cycloaddition or nucleophilic substitution reactions to introduce the triazole moiety. For example, BF₃-catalyzed reactions under anhydrous conditions (as seen in analogous dioxolanone syntheses) can yield stereochemically pure products. Ensure rigorous moisture control during synthesis to avoid side reactions involving BF₃ hydrolysis .

- Key Considerations : Monitor reaction progress via TLC or HPLC to confirm intermediate formation. Purification via recrystallization (e.g., using DMF/EtOH mixtures) is effective for isolating enantiomerically pure compounds .

Q. How can the stereochemistry of the (4S,5R) configuration be confirmed experimentally?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) to resolve absolute configuration. For example, crystals grown under controlled low-temperature conditions (e.g., -50°C) in anhydrous solvents like dichloromethane can yield high-quality diffraction data. Use space group analysis (e.g., orthorhombic P2₁2₁2₁) to validate stereochemistry .

- Alternative Methods : Compare experimental optical rotation or circular dichroism (CD) spectra with computational predictions (DFT or TD-DFT) to corroborate results .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to identify methylphenyl and triazole protons (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 8.1–8.3 ppm for triazole protons).

- FTIR : Confirm carbonyl (C=O) stretching at ~1800 cm⁻¹ and triazole C-N vibrations at ~1500 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodology : Analyze hydrogen-bonding networks using SCXRD data. For example, triazole N–H···O=C interactions (2.5–2.6 Å) and methylphenyl C–H···π contacts (3.0–3.5 Å) likely contribute to lattice stability. Use software like DIAMOND or Mercury to visualize interaction motifs (e.g., C₂₂(5) graphs) .

- Contradictions : Some studies report weaker O–H···O interactions (e.g., 2.56 Å) in similar dioxolanone derivatives, suggesting solvent-dependent polymorphism .

Q. How does the triazole substituent influence the compound’s reactivity in catalytic applications?

- Methodology : Perform kinetic studies (e.g., Arrhenius plots) to assess the triazole’s role in Lewis acid-base catalysis. Compare turnover frequencies (TOFs) with analogs lacking the triazole group. DFT calculations can model transition states (e.g., triazole-mediated proton transfer) .

- Data Interpretation : Higher TOFs in triazole-containing derivatives may correlate with enhanced π-backbonding or steric effects .

Q. What thermal stability challenges arise during thermogravimetric analysis (TGA) of this compound?

- Methodology : Conduct TGA under nitrogen at 10°C/min. Observe decomposition onset temperatures (T₀) and correlate with structural features. For example, triazole decomposition (~250°C) may precede dioxolanone ring cleavage (~300°C). Pair with DSC to identify endo/exothermic events .

- Contradictions : Some studies report lower T₀ values (220–240°C) for triazole derivatives, possibly due to moisture sensitivity during testing .

Key Research Gaps

- Limited data on enantioselective catalytic applications of this compound.

- Conflicting reports on thermal stability under varying humidity conditions require further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.